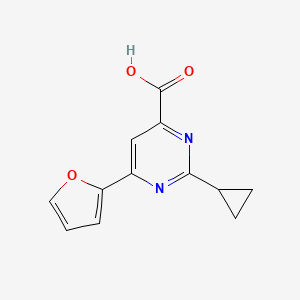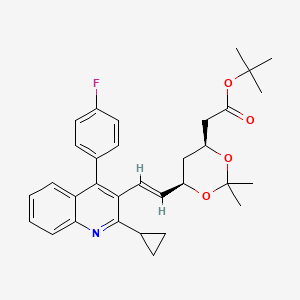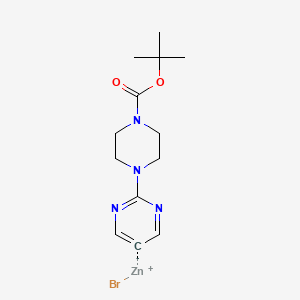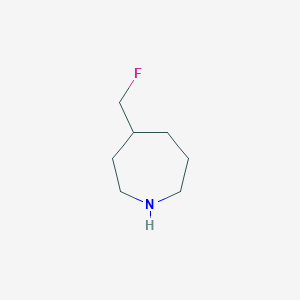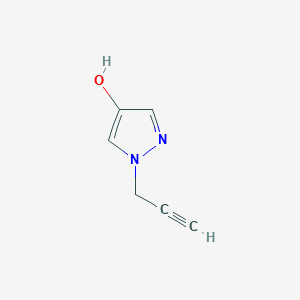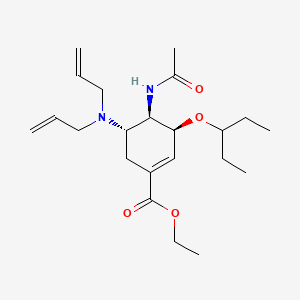
(3S,4R,5S)-Ethyl 4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate (Oseltamivir Impurity pound(c)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3S,4R,5S)-4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexene ring substituted with acetamido, diallylamino, and pentan-3-yloxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S,4R,5S)-4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the acetamido group: This step typically involves the acylation of an amine group using acetic anhydride or acetyl chloride.
Attachment of the diallylamino group: This can be done through nucleophilic substitution reactions.
Incorporation of the pentan-3-yloxy group: This step involves etherification reactions using appropriate alkyl halides and alcohols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
Ethyl (3S,4R,5S)-4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers may investigate its potential as a drug candidate, particularly for its ability to interact with specific molecular targets.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which Ethyl (3S,4R,5S)-4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.
Receptor binding: It may interact with cell surface receptors, triggering a cascade of intracellular events.
Pathway modulation: The compound could influence various biochemical pathways, leading to changes in cellular processes.
類似化合物との比較
Ethyl (3S,4R,5S)-4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include other cyclohexene derivatives with different substituents, such as Ethyl (3S,4R,5S)-4-acetamido-5-(methylamino)-3-(butan-2-yloxy)cyclohex-1-ene-1-carboxylate.
Uniqueness: The presence of the diallylamino and pentan-3-yloxy groups in Ethyl (3S,4R,5S)-4-acetamido-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate may confer unique chemical and biological properties, making it distinct from other similar compounds.
特性
分子式 |
C22H36N2O4 |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
ethyl (3S,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C22H36N2O4/c1-7-12-24(13-8-2)19-14-17(22(26)27-11-5)15-20(21(19)23-16(6)25)28-18(9-3)10-4/h7-8,15,18-21H,1-2,9-14H2,3-6H3,(H,23,25)/t19-,20-,21+/m0/s1 |
InChIキー |
UFUJITNCLJSDST-PCCBWWKXSA-N |
異性体SMILES |
CCC(CC)O[C@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N(CC=C)CC=C)C(=O)OCC |
正規SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N(CC=C)CC=C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


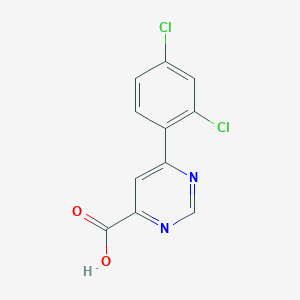
![2-Cyclopropyl-4-isopropylthiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14885108.png)
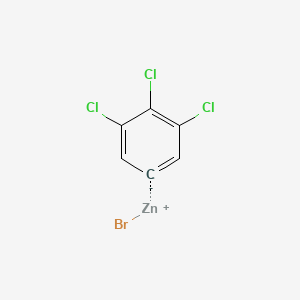
![2-(4-ethylphenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B14885113.png)
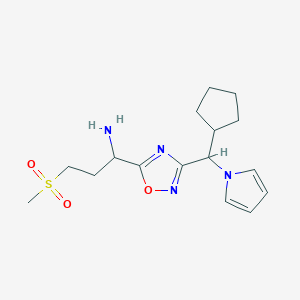
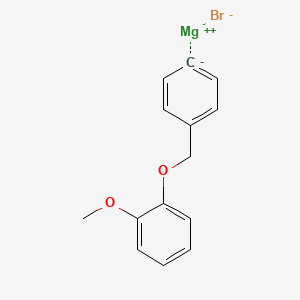
![(Z)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14885138.png)
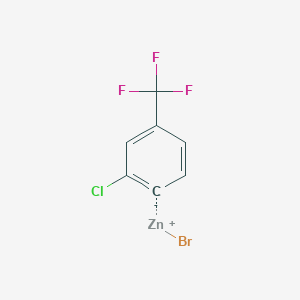
![4-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14885140.png)
